6-Mercaptotetrazolo[4,5-b]pyridazine
Description
6-Mercaptotetrazolo[4,5-b]pyridazine is a heterocyclic compound featuring a tetrazole ring fused to a pyridazine backbone, with a thiol (-SH) substituent at position 4. The mercapto group is expected to enhance solubility, reactivity, and biological interactions due to its nucleophilic and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C4H3N5S |
|---|---|
Molecular Weight |
153.17 g/mol |
IUPAC Name |
5H-tetrazolo[1,5-b]pyridazine-6-thione |
InChI |
InChI=1S/C4H3N5S/c10-4-2-1-3-5-7-8-9(3)6-4/h1-2H,(H,6,10) |
InChI Key |
QRYPLYMBHJGACD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=NN2NC1=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : The -SH group in 6-Mercaptotetrazolo[4,5-b]pyridazine likely increases aqueous solubility compared to chloro or methyl substituents, which are more lipophilic .
- Reactivity : Chloro derivatives (e.g., 6-Chloro-7-methyltetrazolo[1,5-b]pyridazine) are preferred for further substitutions, while mercapto groups may participate in redox reactions or protein binding .
Research Findings and Gaps
- Synthetic Challenges : Mercapto derivatives require careful handling due to thiol oxidation risks, unlike stable chloro or methyl analogs .
- Biological Data : Direct antimicrobial or agrochemical data for this compound are absent in the provided evidence, necessitating further studies.
- Structural Insights : Positional isomerism ([4,5-b] vs. [1,5-b]) affects ring strain and stability, as seen in azido-tetrazolo systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Mercaptotetrazolo[4,5-b]pyridazine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 6-chlorotetrazolo[1,5-b]pyridazine can react with thiol-containing reagents under controlled heating (80–100°C) in polar solvents like ethanol or dimethylformamide (DMF). Key steps include refluxing with aminoacetaldehyde dimethyl acetal to introduce substituents, followed by crystallization to isolate products . Modifying substituents (e.g., phenoxy groups) requires precise stoichiometry and temperature control to avoid side reactions, as seen in the synthesis of 6-(4-nitrophenoxy) derivatives, which achieve yields >80% under optimized conditions .
Q. How can spectroscopic techniques confirm the structure of this compound derivatives?
- Methodology :
- NMR : Proton NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and methyl/methoxy groups (δ 2.1–3.9 ppm). Carbon-13 NMR confirms heterocyclic ring connectivity .
- IR : Characteristic peaks for mercapto (-SH) groups appear at ~2550 cm⁻¹, while carbonyl or nitro groups (if present) show signals at 1720–1680 cm⁻¹ .
- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., C₈H₁₂N₆O₂ for a dimethyl acetal derivative, m/z 224.1) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Systematic SAR Studies : Vary substituents at the 6-position (e.g., nitro, chloro, methyl groups) to assess impact on bioactivity. For example, 6-(4-chlorophenoxy) derivatives exhibit stronger antifungal activity than nitro-substituted analogs due to enhanced lipophilicity .
- Control Experiments : Compare in vitro assays (e.g., enzyme inhibition) across standardized protocols to minimize variability. For kinase inhibitors, validate target specificity using competitive binding assays .
Q. How can computational modeling predict the reactivity of this compound in novel heterocyclic systems?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the tetrazole ring’s electron-deficient nature facilitates cycloaddition reactions .
- Molecular Docking : Simulate interactions with biological targets (e.g., c-Met kinase) to prioritize derivatives for synthesis. Substituents like quinoline-methyl groups improve binding affinity by occupying hydrophobic pockets .
Q. What methodologies analyze substituent effects on the electronic properties of this compound?
- Methodology :
- Hammett Constants : Quantify electron-withdrawing/donating effects of substituents (e.g., σₚ values for nitro = +0.78, chloro = +0.23) to correlate with reaction rates or bioactivity .
- Cyclic Voltammetry : Measure redox potentials to assess stability under physiological conditions. Mercapto derivatives often show reversible oxidation at +0.5–0.7 V vs. Ag/AgCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
